

Solubility of (5-Chloro-3-pyridinyl)methanol in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

Cat. No.: B151792

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An In-depth Technical Guide to the Solubility of **(5-Chloro-3-pyridinyl)methanol** in Organic Solvents

Abstract

(5-Chloro-3-pyridinyl)methanol is a key building block in modern synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. Its processing, purification, and formulation are fundamentally governed by its solubility characteristics in various organic media. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to a scarcity of publicly available quantitative data, this document emphasizes the theoretical principles governing its solubility, based on its physicochemical properties, and provides a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility behavior to facilitate process development, reaction optimization, and formulation design.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like **(5-Chloro-3-pyridinyl)methanol** (CAS No: 22620-34-4) is a critical physicochemical parameter that influences nearly every stage of its lifecycle.^{[1][2]} From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, understanding how, and to what extent, a compound dissolves in a given solvent is paramount.^{[3][4]} Poor solubility can present significant

challenges in drug development, affecting everything from formulation to regulatory approval.^[3] Therefore, the ability to predict and accurately measure solubility is not merely an academic exercise but a cornerstone of efficient and successful chemical and pharmaceutical development.

This guide moves beyond a simple data sheet to provide a foundational understanding of the factors that dictate the solubility of **(5-Chloro-3-pyridinyl)methanol** and equips the scientist with the necessary tools to measure this property accurately.

Physicochemical Profile & Theoretical Solubility Analysis

A molecule's structure is the primary determinant of its solubility.^[4] By examining the key functional groups and overall properties of **(5-Chloro-3-pyridinyl)methanol**, we can develop a strong qualitative understanding of its expected behavior in different classes of organic solvents.

Key Physicochemical Properties

A summary of the essential properties of **(5-Chloro-3-pyridinyl)methanol** is presented below.

Property	Value	Source
CAS Number	22620-34-4	[1] [5]
Molecular Formula	C ₆ H ₆ CINO	[2]
Molecular Weight	143.57 g/mol	[2]
Density	1.324 g/cm ³	[5]
Hydrogen Bond Donors	1 (from the hydroxyl group)	[5]
Hydrogen Bond Acceptors	2 (from the pyridine nitrogen and hydroxyl oxygen)	[5]

Structural Analysis and Predicted Solubility

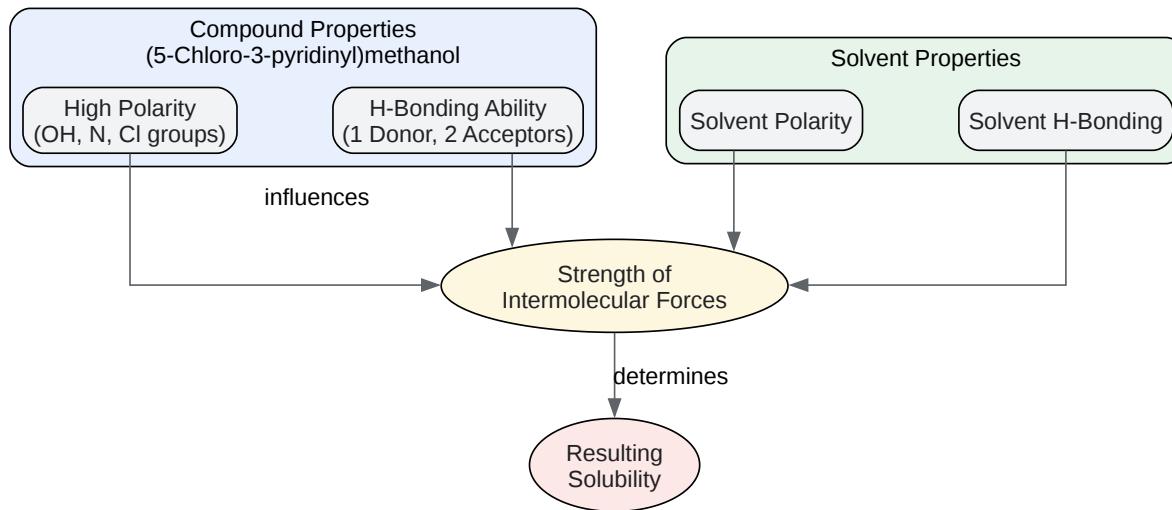
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[\[6\]](#) The structure of **(5-Chloro-3-pyridinyl)methanol** contains several key features that dictate its interactions with solvents:

- Polar Hydroxyl Group (-CH₂OH): This group is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (via the hydrogen) and an acceptor (via the oxygen). This feature strongly promotes solubility in polar, protic solvents.[\[4\]](#)[\[7\]](#)
- Pyridine Ring: The pyridine ring is a moderately polar aromatic system. The nitrogen atom within the ring is a hydrogen bond acceptor, further enhancing interactions with protic solvents like methanol or ethanol.[\[8\]](#)[\[9\]](#)
- Chloro Group (-Cl): The electronegative chlorine atom increases the molecule's overall polarity and dipole moment.

Based on this structure, we can predict its solubility across different solvent classes:

- Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The strong hydrogen bonding interactions between the compound's hydroxyl group and pyridine nitrogen with the solvent's hydroxyl groups provide a powerful driving force for dissolution.[\[7\]](#)
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can accept hydrogen bonds and have large dipole moments, allowing them to effectively solvate the polar regions of the molecule, though they cannot donate hydrogen bonds themselves.[\[7\]](#)
- Low-Polarity and Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be limited. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of **(5-Chloro-3-pyridinyl)methanol** is not sufficiently compensated by the weak van der Waals forces offered by these solvents.[\[7\]](#)

The relationship between these properties is visualized in the diagram below.



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Caption: Interplay of molecular and solvent properties determining solubility.

Quantitative Solubility Data

As of the publication of this guide, comprehensive, peer-reviewed quantitative solubility data for **(5-Chloro-3-pyridinyl)methanol** across a wide range of organic solvents is not readily available in the public domain. This highlights the necessity of empirical determination for specific applications. The following table is provided as a template for researchers to populate using the experimental methods detailed in the subsequent section.

Solvent Class	Solvent	Temperature (°C)	Solubility (mg/mL)
Polar Protic	Methanol	25	TBD
Ethanol	25	TBD	
Polar Aprotic	Acetone	25	TBD
Acetonitrile	25	TBD	
Dimethyl Sulfoxide (DMSO)	25	TBD	
Low Polarity	Dichloromethane	25	TBD
Ethyl Acetate	25	TBD	
Nonpolar	Toluene	25	TBD
Hexane	25	TBD	

TBD: To Be Determined Experimentally

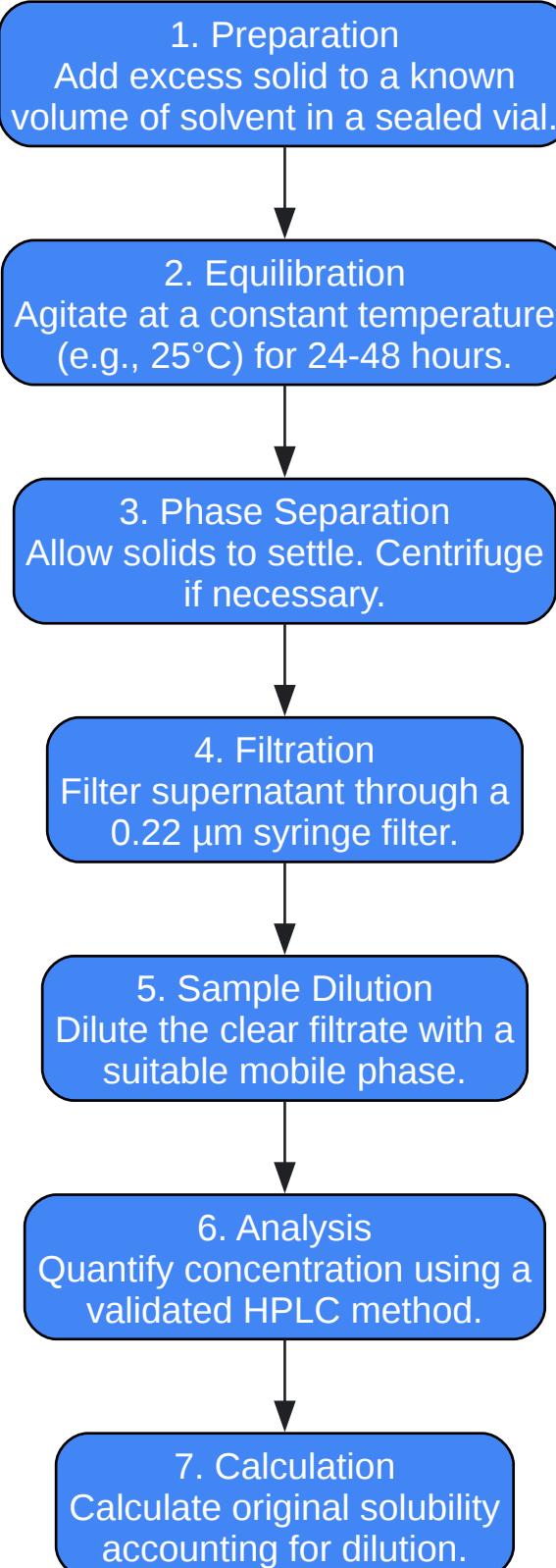
Experimental Protocol: Isothermal Shake-Flask Method

For the accurate determination of thermodynamic equilibrium solubility, the isothermal shake-flask method is considered the "gold standard" by regulatory and scientific bodies.[\[10\]](#)[\[11\]](#) It is a robust and reliable technique when performed correctly.

Principle

The method is based on achieving a state of thermodynamic equilibrium between the undissolved solid solute and a saturated solution of that solute in the solvent of interest at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then measured to determine the solubility.

Experimental Workflow Diagram

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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

- Preparation:
 - Add an excess amount of solid **(5-Chloro-3-pyridinyl)methanol** to a glass vial. An excess is critical to ensure saturation is achieved and maintained. A visual excess of solid should be present at the end of the experiment.
 - Accurately pipette a known volume (e.g., 3.0 mL) of the desired organic solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled orbital shaker or rotator. The temperature should be maintained at the desired value (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$).
 - Agitate the vials at a consistent speed that ensures the solid particles remain suspended in the solvent, maximizing the surface area for dissolution.
 - Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[10] This extended time is necessary to ensure true thermodynamic equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) in a preliminary study to confirm that the concentration has reached a plateau.[10]
- Phase Separation & Filtration:
 - Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle by gravity. For fine suspensions, centrifugation may be required.
 - Carefully draw the supernatant into a syringe.
 - Attach a chemically-resistant syringe filter (e.g., PTFE, 0.22 μm) to the syringe. Causality Note: This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

- Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.
- Filter the required volume of the clear solution into a clean analysis vial.
- Analysis and Quantification:
 - Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase for the analytical method).
 - Quantify the concentration of **(5-Chloro-3-pyridinyl)methanol** in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[\[12\]](#)
 - A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
- Calculation:
 - Calculate the concentration in the original, undiluted filtrate by applying the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While a comprehensive public database for the solubility of **(5-Chloro-3-pyridinyl)methanol** is lacking, a robust prediction of its behavior can be made based on its physicochemical properties. Its polar nature, driven by the hydroxyl and pyridine functionalities, suggests high solubility in polar protic solvents and moderate solubility in polar aprotic solvents, with limited solubility in nonpolar media. For precise quantitative data required for process development and formulation, the isothermal shake-flask method detailed herein provides a reliable and scientifically sound protocol. Adherence to this methodology will ensure the generation of accurate and reproducible solubility data, empowering researchers to make informed decisions in their scientific endeavors.

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- To cite this document: BenchChem. [Solubility of (5-Chloro-3-pyridinyl)methanol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151792#solubility-of-5-chloro-3-pyridinyl-methanol-in-organic-solvents>]

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